(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrN3O2S and its molecular weight is 426.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to "(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile" have been synthesized and evaluated for their therapeutic potential. For instance, a study by Bhale et al. (2018) focused on the synthesis of derivatives involving benzothiazole amino acrylonitrile and evaluated their antitumor, antioxidant, and anti-inflammatory properties. The research highlighted the compounds' significant anticancer activities against breast carcinoma cell lines, as well as excellent scavenging activities for various radicals, indicating their potential as therapeutic agents (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Antifungal and Antimicrobial Applications
Another area of application for these compounds is in the development of antifungal and antimicrobial agents. Gomha and Abdel‐Aziz (2012) synthesized new thiazoline and thiophene derivatives linked to the indole moiety, which showed potent antifungal activities. This research underscores the versatility of these compounds in addressing various microbial threats, further supporting their significance in medicinal chemistry (Gomha & Abdel‐Aziz, 2012).
Corrosion Inhibition
Beyond their biological applications, derivatives of "this compound" have also been explored for their potential in corrosion inhibition. Hu et al. (2016) investigated two benzothiazole derivatives for their effectiveness in protecting steel against corrosion in a hydrochloric acid solution. The study found these inhibitors to offer higher stability and efficiency compared to previously reported compounds, illustrating the compound's utility in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2S/c20-14-3-1-12(2-4-14)16-10-26-19(23-16)13(8-21)9-22-15-5-6-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGHERBUCWWVKF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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